Methyl 3-amino-2-methyl-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLLYARQPPIGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Investigating Substituted Benzoate Esters in Advanced Organic Synthesis
Substituted benzoate (B1203000) esters are a cornerstone of modern organic synthesis due to their versatility, tunable reactivity, and prevalence in bioactive molecules. organic-chemistry.orgrsc.org Their investigation is driven by several key factors:
Versatile Intermediates: The ester functional group can undergo various transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, and amidation to form amides. organic-chemistry.org This reactivity, combined with the diverse substitutions possible on the aromatic ring, makes benzoate esters valuable building blocks for complex target molecules. researchgate.netmdpi.com They are frequently used in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov
Tunable Reactivity and Stability: The chemical properties of the benzoate ester can be precisely controlled by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, for example, can increase the susceptibility of the ester to nucleophilic attack, while bulky ortho-substituents can introduce steric hindrance that influences reaction pathways. nih.govresearchgate.netmdpi.com This allows chemists to design esters with specific stability and reactivity profiles for multi-step syntheses. nih.gov
Bioactive Scaffolds: The benzoate motif is present in numerous biologically active compounds, including local anesthetics like benzocaine (B179285) and tetracaine, which are derived from aminobenzoate structures. rsc.org Research into novel substituted benzoates continues to yield compounds with potential therapeutic applications. rsc.orgacs.org
Protecting Groups: Benzoate esters are sometimes employed as protecting groups for alcohols, leveraging their stability under certain conditions and their controlled removal under others. organic-chemistry.org
The systematic study of how different substituents affect the properties of benzoate esters provides fundamental insights into structure-activity relationships and reaction mechanisms, furthering the capabilities of advanced organic synthesis. researchgate.netnih.gov
Overview of Functional Group Interactions Within Aminonitrobenzoate Aromatic Systems
The chemical behavior of Methyl 3-amino-2-methyl-5-nitrobenzoate is governed by the complex interplay of electronic and steric effects of its four distinct functional groups attached to the aromatic ring. researchgate.netnih.gov These interactions determine the electron density distribution within the ring and influence its reactivity towards electrophilic and nucleophilic reagents.
Electronic Effects: The substituents exert both inductive and resonance (mesomeric) effects, which either donate or withdraw electron density from the benzene (B151609) ring. researchgate.net
Amino Group (-NH₂): This is a powerful activating group. It withdraws electron density via the inductive effect due to nitrogen's electronegativity but strongly donates electron density through its resonance effect (+M), where the nitrogen's lone pair delocalizes into the ring.
Nitro Group (-NO₂): This is a very strong deactivating group. It is highly electron-withdrawing through both its inductive (-I) and resonance (-M) effects. quora.com
Methyl Group (-CH₃): This is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.
Methyl Ester Group (-COOCH₃): This is a deactivating, electron-withdrawing group (-I, -M).
Steric Effects: The spatial arrangement of the groups influences their ability to achieve planarity with the ring, which can impact resonance effects and hinder the approach of reagents to nearby reaction sites. researchgate.netresearchgate.net In this compound, the methyl group at the C2 position, ortho to the methyl ester at C1, creates significant steric hindrance. This can affect reactions involving the ester group and may twist it out of the plane of the aromatic ring, slightly reducing its deactivating resonance effect. researchgate.netmdpi.com
| Methyl Ester (-COOCH₃) at C1 | Withdrawing (-I) | Withdrawing (-M) | Deactivating |
Historical Context of Aminonitrobenzoates As Synthetic Intermediates
Established Synthetic Routes to this compound
The traditional synthesis of this compound is a multi-step process that typically begins with a substituted benzoic acid. The core strategy involves the precise installation of nitro groups onto the aromatic ring, followed by the selective transformation of these groups and esterification of the carboxylic acid. A common pathway involves the dinitration of 2-methylbenzoic acid to form 2-methyl-3,5-dinitrobenzoic acid, which is then esterified and selectively reduced to yield the final product. nih.govsigmaaldrich.com
Regioselective Nitration Strategies for Substituted Benzoates
Regioselective nitration is a cornerstone of synthesizing nitroaromatic compounds. nih.gov The substitution pattern on the benzene (B151609) ring is dictated by the directing effects of the existing functional groups. In the context of this compound, the synthesis often starts from precursors like benzoic acid or toluene (B28343) derivatives.
The nitration of an unsubstituted methyl benzoate serves as a fundamental example of electrophilic substitution, where the ester group (-COOCH₃) acts as a deactivating, meta-directing group. rsc.org This reaction is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, yielding predominantly methyl 3-nitrobenzoate. rsc.orgorgsyn.orgsavemyexams.com To control the reaction, which can be highly exothermic, the temperature is carefully maintained at low levels (0-15 °C) using an ice bath. orgsyn.orgsavemyexams.com
For the synthesis of the target molecule, a common starting material is 2-methylbenzoic acid. The methyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. To achieve the desired 3,5-dinitro substitution, a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, is employed. orgsyn.org This process leads to the formation of 2-methyl-3,5-dinitrobenzoic acid. nih.gov The nitration can also be accomplished starting from 3-nitrobenzoic acid, which yields 3,5-dinitrobenzoic acid with approximately 98% efficiency. wikipedia.org
Table 1: Conditions for Regioselective Nitration of Benzoic Acid Derivatives
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0–15 °C | Methyl 3-nitrobenzoate | orgsyn.orgsavemyexams.com |
| Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 70-90 °C, then heating | 3,5-Dinitrobenzoic acid | orgsyn.org |
Selective Reduction Approaches for Nitro-substituted Benzoates
A critical step in the synthesis is the selective reduction of one nitro group in a dinitro-substituted intermediate, such as methyl 2-methyl-3,5-dinitrobenzoate. The goal is to convert the nitro group at the 3-position to an amino group while leaving the nitro group at the 5-position and the methyl ester group intact.
Various methods exist for the reduction of aromatic nitro groups. Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd-C) catalyst is a highly effective and clean method, often resulting in quantitative yields. sciencemadness.org This method can be applied to reduce methyl m-nitrobenzoate in a methanol (B129727) solvent. sciencemadness.org
For selective reduction of one nitro group in a dinitro compound, classical methods like the Zinin reduction, which uses reagents such as sodium sulfide (B99878) or ammonium (B1175870) polysulfide, are often employed. Another common laboratory method involves using metals in acidic media, such as iron powder in acetic acid (Fe/AcOH). sciencemadness.org This approach has been used in attempts to reduce methyl 3-nitrobenzoate, although challenges in product isolation can arise due to the formation of iron salts. sciencemadness.org The choice of reducing agent and reaction conditions is crucial to achieve the desired regioselectivity.
Table 2: Reagents for Reduction of Aromatic Nitro Compounds
| Reagent System | Substrate Example | Conditions | Key Features | Reference |
|---|---|---|---|---|
| H₂ / Pd-C | Methyl m-nitrobenzoate | Methanol solvent, atmospheric or >3 bar pressure | Quantitative yield, clean reaction | sciencemadness.org |
| Fe / Acetic Acid | Methyl 3-nitrobenzoate | Ethanol (B145695)/Water/Acetic Acid solvent, sonication | Metal-acid reduction; workup can be complex | sciencemadness.org |
Esterification Techniques for Benzoic Acid Derivatives
The conversion of the carboxylic acid group to a methyl ester is a standard and essential transformation in this synthetic sequence.
The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid (e.g., 2-methyl-3,5-dinitrobenzoic acid) with an excess of an alcohol (methanol, in this case) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. numberanalytics.comtruman.edu The reaction is driven to completion by heating the mixture under reflux. truman.edunumberanalytics.com It is crucial that the starting benzoic acid is dry, as the presence of water can reverse the equilibrium and reduce the product yield. truman.edu A patent for the synthesis of a Niraparib intermediate describes the esterification of 3-methyl-2-nitrobenzoic acid with methanol using concentrated sulfuric acid as a catalyst at around 58°C. google.com
An alternative route to esters is through the formation of an acyl chloride. The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to produce the more reactive acyl chloride. numberanalytics.comresearchgate.net This intermediate then readily reacts with an alcohol to form the ester under milder conditions than Fischer esterification. numberanalytics.comchemicalbook.com This method avoids the use of strong acid catalysts and the equilibrium limitations of direct esterification.
Table 3: Common Esterification Methods for Benzoic Acids
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Uses common, inexpensive reagents | google.comnumberanalytics.comtruman.edunumberanalytics.com |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol | Often at lower temperatures | High efficiency, mild conditions for the second step | numberanalytics.comchemicalbook.com |
Novel and Green Chemistry Approaches in its Synthesis
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly influencing the synthesis of fine chemicals. nih.gov Research into novel catalytic systems and environmentally benign protocols offers promising alternatives to traditional synthetic methods.
Catalytic Syntheses of Related Aromatic Esters
Modern catalysis provides innovative ways to construct aromatic esters, potentially streamlining syntheses and reducing environmental impact.
One novel approach is the palladium-catalyzed "ester dance reaction," which allows an ester group to move around the aromatic ring. waseda.jp This type of isomerization could enable the use of more readily available starting materials. Another advanced strategy is the Cross-Dehydrogenative Coupling (CDC) reaction, which forms C-O bonds directly between arenes and carboxylic acids. labmanager.com Recently developed catalysts, such as bimetallic oxide clusters of rhodium and ruthenium, have shown high efficiency in these reactions using molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com
Gold-catalyzed reactions have also emerged for the functionalization of aromatic C-H bonds under mild, solvent-free conditions, providing an economical way to construct molecules containing arene groups. acs.org Furthermore, oxidative esterification methods, which can convert aldehydes directly to esters using catalysts like N-heterocyclic carbenes or vanadium compounds with green oxidants like hydrogen peroxide (H₂O₂), represent another avenue for efficient ester synthesis. organic-chemistry.org
Table 4: Examples of Novel Catalytic Methods for Aromatic Ester Synthesis
| Catalytic Method | Catalyst System | Key Features | Potential Advantage | Reference |
|---|---|---|---|---|
| Ester Dance Reaction | Palladium with dcypt ligand | Translocation of ester group on the aromatic ring | Use of low-cost starting materials | waseda.jp |
| Cross-Dehydrogenative Coupling (CDC) | Rhodium-Ruthenium bimetallic oxide clusters | Uses molecular oxygen as the only oxidant | Atom economy, environmentally friendly | labmanager.com |
| Oxidative Esterification | N-heterocyclic carbenes / MnO₂ | Converts aldehydes to esters under mild conditions | High yield, preserves stereochemistry | organic-chemistry.org |
Environmentally Benign Protocols for Aromatic Functionalization
Efforts to make aromatic functionalization greener focus on replacing hazardous reagents and solvents and improving energy efficiency.
In oxidation reactions, a move away from stoichiometric amounts of toxic oxidants like chromic acid is a key goal. kobe-u.ac.jp Catalytic systems using molecular oxygen, which is abundant and non-toxic, are highly desirable. kobe-u.ac.jp For instance, an activated carbon-molecular oxygen system has been shown to be effective for various oxidative aromatizations. kobe-u.ac.jp Similarly, hydrogen peroxide is considered an environmentally benign oxidant and has been used in catalytic oxidation and esterification reactions. organic-chemistry.orgresearchgate.net
For other transformations, solvent-free approaches, such as the Michael addition of amines to nitroolefins by simple grinding, offer a simple, fast, and atom-economical green protocol that avoids the need for solvents and complex purification steps. rsc.org Indole-catalyzed electrophilic bromination has also been reported as an environmentally benign method that avoids harsh conditions and non-green chlorinated solvents. rsc.org These examples highlight a broader trend towards developing synthetic protocols that are safer, more efficient, and sustainable.
Derivatization Strategies from this compound
The trifunctional nature of this compound, possessing an aromatic amine, a nitro group, and a methyl ester, allows for a wide array of derivatization strategies. These transformations can be selectively targeted to each functional group, providing a versatile toolkit for the synthesis of more complex molecules.
Chemical Transformations of the Aromatic Amino Group
The aromatic amino group is a versatile handle for a multitude of chemical reactions. Its nucleophilic character allows for reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives.
Diazotization of the amino group, by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), would produce a diazonium salt. This intermediate is highly valuable in organic synthesis and can undergo a variety of transformations, including:
Sandmeyer reactions: to introduce a range of substituents such as cyano, halo, and hydroxyl groups.
Schiemann reaction: for the introduction of a fluorine atom.
Gomberg-Bachmann reaction: for the formation of biaryl compounds.
Azo coupling: to generate azo dyes.
These transformations highlight the utility of the amino group as a synthetic linchpin for introducing diverse functionalities onto the aromatic ring.
Reactions Involving the Aromatic Nitro Functionality
The aromatic nitro group is a strong electron-withdrawing group and its transformation is a key step in many synthetic sequences. The most common reaction of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. sciencemadness.orggoogle.com
Common reduction methods include:
Catalytic hydrogenation: using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. sciencemadness.org This method is often clean and efficient.
Metal/acid combinations: such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). sciencemadness.org
Transfer hydrogenation: using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst.
The resulting diamino derivative, methyl 3,5-diamino-2-methylbenzoate, would be a valuable building block for the synthesis of various heterocyclic compounds, such as benzimidazoles or quinoxalines, through condensation reactions with appropriate dicarbonyl compounds.
Modifications of the Methyl Ester Moiety
The methyl ester group can undergo several important transformations. One of the most fundamental is its hydrolysis to the corresponding carboxylic acid, 3-amino-2-methyl-5-nitrobenzoic acid. This is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. savemyexams.com
The resulting carboxylic acid can then be converted into a variety of other functional groups:
Acyl chlorides: by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
Amides: by coupling with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Other esters: through transesterification reactions.
Alcohols: via reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the nitro group.
These modifications of the ester group significantly expand the synthetic utility of the parent molecule.
Aromatic Ring Functionalization via Directed Substitution
The existing substituents on the benzene ring of this compound direct the position of any further electrophilic aromatic substitution reactions. The amino group is a strongly activating and ortho-, para-directing group, while the nitro and methyl ester groups are deactivating and meta-directing. The methyl group is weakly activating and ortho-, para-directing.
The directing effects of these groups are in competition. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the steric hindrance from the adjacent methyl group at position 2 might disfavor substitution at position 4. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur predominantly at the 6-position.
Solid-State Structural Elucidation via X-ray Crystallography
No published X-ray crystallographic data for this compound was found. Therefore, a discussion of its crystal packing, conformation in the solid state, and hydrogen bonding network is not possible.
Crystal Packing Motifs and Intermolecular Interactions
Information not available.
Conformational Analysis in the Crystalline State
Information not available.
Hydrogen Bonding Network Analysis and Graph Set Identification
Information not available.
Solution-State Conformation and Dynamics via Advanced NMR Techniques
No published studies utilizing advanced NMR techniques for the structural or dynamic analysis of this compound were found.
2D NMR Spectroscopy for Complex Structural and Configurational Insights
Information not available.
Dynamic NMR Studies of Rotational Barriers and Molecular Fluxionality
Information not available.
Vibrational Spectroscopy for Functional Group Characterization and Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups within a molecule and probing the intra- and intermolecular interactions that dictate its structural and electronic properties. In the case of this compound, these techniques provide critical insights into the characteristic vibrational modes of its constituent amino, methyl, nitro, and ester functionalities, as well as the phenyl ring.
FTIR and Raman Spectroscopic Signatures of Aromatic and Functional Groups
The FTIR and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its specific functional groups.
Amino (NH₂) Group Vibrations: The amino group typically displays symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the FTIR spectrum. The positions of these bands are sensitive to hydrogen bonding. Bending (scissoring) vibrations are expected around 1590-1650 cm⁻¹.
Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretching band typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching band is found between 1335 and 1370 cm⁻¹. scirp.org These absorptions are often strong in the infrared spectrum.
Ester (COOCH₃) Group Vibrations: The ester functional group gives rise to several distinct vibrational modes. The most prominent is the C=O stretching vibration, which is expected to be a strong band in the FTIR spectrum, typically appearing in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations will produce bands in the 1100-1300 cm⁻¹ range.
Methyl (CH₃) Group Vibrations: The methyl group attached to the aromatic ring and the ester group will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹. scirp.org
Aromatic Ring (C-H, C=C) Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually appear as a set of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the ring and are found at lower wavenumbers.
A hypothetical data table of expected FTIR and Raman peaks based on the analysis of similar molecules is presented below.
Table 1: Hypothetical FTIR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | Weak |
| N-H Symmetric Stretch | ~3350 | Weak |
| Aromatic C-H Stretch | ~3100-3000 | Moderate |
| Methyl C-H Stretch | ~2980-2870 | Moderate |
| C=O Stretch (Ester) | ~1720 | Moderate |
| N-H Bend (Scissoring) | ~1620 | Weak |
| Aromatic C=C Stretch | ~1600, ~1580, ~1470 | Strong |
| NO₂ Asymmetric Stretch | ~1530 | Strong |
| Methyl Bend | ~1450, ~1380 | Moderate |
| NO₂ Symmetric Stretch | ~1350 | Strong |
Correlation with Computational Vibrational Frequencies and Mode Assignments
To achieve a precise assignment of the experimental vibrational bands, computational methods, particularly Density Functional Theory (DFT), are employed. scirp.org By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated.
The process involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequencies are calculated for the optimized structure. It is common for calculated frequencies in the gas phase to be higher than experimental frequencies in the solid state due to the neglect of anharmonicity and intermolecular interactions. scirp.org
Scaling: To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled using empirical scaling factors. researchgate.net
Potential Energy Distribution (PED) Analysis: PED analysis is used to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. This allows for a definitive assignment of the spectral bands. researchgate.net
For instance, a study on 4-methyl-3-nitrobenzoic acid utilized DFT calculations with the B3LYP/6-311++G basis set to compute vibrational frequencies. scirp.orgresearchgate.net The root mean square (rms) error between unscaled calculated frequencies and observed frequencies was significant but was reduced substantially after applying scaling factors, demonstrating the power of this combined experimental and computational approach. researchgate.net
A comparative table illustrating the correlation between hypothetical experimental data and scaled computational data for this compound would be structured as follows.
Table 2: Hypothetical Comparison of Experimental and Scaled DFT (B3LYP) Calculated Vibrational Frequencies and Assignments for this compound
| Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) | Scaled Calculated (cm⁻¹) | Assignment (PED) |
|---|---|---|---|
| ~3450 | - | ~3455 | ν(N-H) asym |
| ~3350 | - | ~3352 | ν(N-H) sym |
| ~3080 | ~3082 | ~3085 | ν(C-H) aromatic |
| ~1720 | ~1718 | ~1725 | ν(C=O) |
| ~1620 | - | ~1622 | δ(N-H) |
| ~1530 | ~1528 | ~1535 | νas(NO₂) |
(Note: The data in the tables are hypothetical and serve to illustrate the expected results from such an analysis, as specific experimental or computational studies on this compound are not publicly available.)
This correlative approach between experimental spectroscopy and quantum chemical calculations is indispensable for a thorough and accurate understanding of the vibrational properties of complex organic molecules like this compound.
Theoretical and Computational Chemistry of Methyl 3 Amino 2 Methyl 5 Nitrobenzoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of methyl 3-amino-2-methyl-5-nitrobenzoate. These methods provide a microscopic view of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For aromatic nitro compounds and substituted anilines, which are structurally related to this compound, DFT calculations have been extensively performed. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid reveal the influence of substituent groups on the electronic structure. The electron-donating amino group and the electron-withdrawing nitro group in this compound are expected to significantly influence the energies of the frontier orbitals. The amino group tends to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the nitro group lowers the LUMO energy, increasing its susceptibility to nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter for assessing the reactivity of a molecule. A smaller gap suggests higher reactivity. In related nitroaromatic compounds, the presence of both electron-donating and electron-withdrawing groups can lead to a reduced HOMO-LUMO gap, indicating increased potential for chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Nitroaromatic Compound (4-methyl-3-nitrobenzoic acid)
| Parameter | Energy (eV) |
| EHOMO | -7.0 |
| ELUMO | -3.5 |
| Energy Gap (ΔE) | 3.5 |
Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar molecules. The exact values for this compound would require specific calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would be expected to show a region of high negative potential around the nitro group's oxygen atoms and the carbonyl oxygen of the ester group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential, indicating them as potential sites for nucleophilic interaction. The interplay of the amino, methyl, and nitro substituents creates a complex potential landscape that governs the molecule's reactivity. Such analyses have been shown to be effective in predicting substituent effects in various chemical reactions. rsc.org
Natural Bond Orbital (NBO) analysis provides detailed insights into the charge distribution, intramolecular bonding, and delocalization of electron density within a molecule. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions. For molecules like this compound, NBO analysis can elucidate the delocalization of the amino group's lone pair electrons into the aromatic ring and the electron-withdrawing effect of the nitro and ester groups.
Mulliken population analysis is another method to calculate the partial atomic charges within a molecule, offering a simplified picture of the charge distribution. While less sophisticated than NBO analysis, it can still provide useful qualitative information about the electron distribution. For instance, in related nitroaniline structures, the nitrogen atom of the nitro group carries a significant positive charge, while the oxygen atoms are negatively charged. The atoms of the amino group also exhibit characteristic charge distributions.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Related Substituted Nitrobenzene
| Atom | Mulliken Charge (a.u.) |
| N (in NO2) | +0.5 to +0.6 |
| O (in NO2) | -0.3 to -0.4 |
| N (in NH2) | -0.4 to -0.5 |
| C (attached to NO2) | +0.1 to +0.2 |
| C (attached to NH2) | -0.1 to -0.2 |
Note: These values are illustrative and derived from computational studies on similar molecules. The actual charges for this compound may vary.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can explore the rotational freedom around the single bonds, such as the C-N bond of the amino group and the C-C bond of the ester group.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, can be used to locate the transition state (TS) on the potential energy surface of a reaction. A transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. ucsb.edu The characterization of the transition state, including its geometry and vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate), is essential for calculating the activation energy of the reaction.
For reactions involving nitroaromatic compounds, such as nucleophilic aromatic substitution or reduction of the nitro group, computational studies can elucidate the detailed reaction mechanism. For example, in the reduction of a nitro group to an amino group, several intermediates are involved, and the transition states connecting these species can be computationally modeled. While specific transition state analyses for reactions of this compound are not widely published, studies on the reactions of other nitroarenes provide a framework for how such investigations would be conducted. icm.edu.plnih.gov These studies often involve locating the transition state geometries and calculating the activation barriers, which can then be compared with experimental kinetic data.
Energetic Profiles and Kinetic Barriers of Proposed Mechanisms
The primary reactive sites on this compound are the aromatic ring, the nitro group, and the amino group. Key transformations include electrophilic aromatic substitution, reduction of the nitro group, and reactions involving the amino group. The energetic profiles of these processes are influenced by the electronic effects of the substituents: the electron-donating amino and methyl groups, and the electron-withdrawing nitro and methyl ester groups.
Electrophilic Aromatic Substitution: Nitration
The synthesis of related nitroaromatic compounds often involves electrophilic nitration. For a molecule like 2-amino-4-methylphenol, which has structural similarities to the precursors of the target molecule, computational studies on its nitration can provide analogous energetic data. The mechanism involves the attack of the nitronium ion (NO₂⁺) on the aromatic ring, proceeding through a high-energy intermediate known as the Wheland complex or arenium ion, before deprotonation restores aromaticity.
The positions of the existing substituents (amino, methyl, and nitro groups) direct the incoming electrophile. The amino and methyl groups are ortho-, para-directing activators, while the nitro and methyl ester groups are meta-directing deactivators. In the case of a precursor like methyl 3-amino-2-methylbenzoate, the directing effects of the amino and methyl groups would compete.
Computational studies on the nitration of substituted anilines and toluenes indicate that the activation barriers are sensitive to the position of attack and the nature of the substituents. For instance, the activation free energy for the addition of a nucleophile to a nitroarene can vary based on the substitution pattern.
Table 1: Calculated Energetic Data for an Analogous Electrophilic Nitration Reaction
| Reaction Step | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., substituted aminotoluene + nitrating agent) |
| Transition State (TS) | +15 to +25 | Energy barrier for the attack of the electrophile on the aromatic ring |
| Intermediate | +5 to +10 | Energy of the Wheland complex (arenium ion) |
| Products | -10 to -20 | Final nitrated product after deprotonation |
Note: The data in this table is representative of typical values found in computational studies of electrophilic nitration on substituted aromatic rings and is intended to be illustrative for the analogous reaction involving precursors to this compound.
Reduction of the Nitro Group
In enzymatic reductions, flavoenzymes can catalyze the reduction of nitro groups. chemrxiv.org The rate of these reactions is often dependent on the single-electron reduction potential of the nitroaromatic compound.
Table 2: Calculated Energetic Profile for an Analogous Nitro Group Reduction
| Reaction Step | Intermediate/Product | Relative Free Energy (kcal/mol) |
| Reactant | Nitroaromatic Compound | 0.0 |
| Step 1 | Nitrosoaromatic Intermediate | +10 to +15 (barrier) |
| Step 2 | Hydroxylaminoaromatic Intermediate | +5 to +10 (barrier) |
| Product | Aminoaromatic Compound | -80 to -100 |
Note: This table presents a generalized energetic profile for the multi-step reduction of a nitro group on an aromatic ring, based on data from analogous computational studies. The values are illustrative and can vary significantly based on the specific reductant and reaction conditions.
Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. The reaction is completed by the departure of the leaving group.
The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. The nitro group is a powerful activator for such reactions, especially when positioned ortho or para to the site of substitution. Computational studies have shown that the activation energy for the formation of the Meisenheimer complex is the rate-determining step. The nature of the nucleophile and the solvent also significantly impacts the kinetic barriers.
Table 3: Representative Kinetic Barriers for an Analogous SNAr Reaction
| Nucleophile | Solvent | Calculated Activation Free Energy (kcal/mol) |
| Methoxide | Methanol (B129727) | ~20-25 |
| Aniline | DMSO | ~15-20 |
| Thiolate | DMF | ~10-15 |
Note: The data provided in this table is illustrative of activation energies for SNAr reactions on nitro-substituted aromatic rings with various nucleophiles and solvents, as derived from analogous computational studies.
Reactivity and Reaction Mechanisms of Methyl 3 Amino 2 Methyl 5 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for substituted aromatic compounds. The feasibility of an SNAr reaction is heavily dependent on the electronic nature of the substituents on the aromatic ring and the presence of a suitable leaving group. nih.gov For a reaction to proceed via the common addition-elimination mechanism (forming a Meisenheimer complex), the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com
In the case of Methyl 3-amino-2-methyl-5-nitrobenzoate, the molecule itself does not possess a typical leaving group (like a halide). However, we can analyze the influence of its existing substituents on a hypothetical SNAr reaction if a leaving group were present at one of the ring positions (C4 or C6).
Activating/Deactivating Effects : The nitro group (—NO₂) at the C5 position is a powerful electron-withdrawing group and strongly activates the ring towards nucleophilic attack. youtube.com This activation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the amino (—NH₂) and methyl (—CH₃) groups are electron-donating, which deactivates the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution Reactions and Regioselectivity
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. youtube.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the directing effects of the substituents already present. youtube.com
In this compound, four distinct substituents influence the position of any incoming electrophile:
Amino Group (—NH₂) : A strongly activating, ortho-, para-director.
Methyl Group (—CH₃) : An activating, ortho-, para-director.
Methyl Ester Group (—COOCH₃) : A deactivating, meta-director. aiinmr.com
Nitro Group (—NO₂) : A strongly deactivating, meta-director. aiinmr.com
The directing effects of these groups are summarized below:
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| —COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |
| —CH₃ | C2 | Activating | Ortho, Para (to C1, C3, C6) |
| —NH₂ | C3 | Strongly Activating | Ortho, Para (to C2, C4, C6) |
Reduction Reactions of the Nitro Group to Amino Derivatives
The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds, providing a synthetic route to anilines. masterorganicchemistry.com This conversion can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reductions. wikipedia.org
Catalytic Hydrogenation Mechanisms and Chemo-selectivity
Catalytic hydrogenation is a highly efficient and clean method for reducing nitro groups. sciencemadness.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Raney Nickel google.com
The reaction is highly chemoselective. For instance, using Pd/C in a methanol (B129727) or ethanol (B145695) solvent allows for the selective reduction of the nitro group to an amine without affecting other reducible functional groups like the methyl ester. sciencemadness.org This selectivity is a key advantage, preserving the ester functionality for subsequent reactions. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the corresponding amine.
Chemical Reductions and Reaction Pathway Diversion
Chemical reductions offer an alternative to catalytic hydrogenation and often use metals in acidic media. masterorganicchemistry.com
| Reducing Agent | Conditions | Comments | Potential Pathway Diversion |
| Iron (Fe) | Acetic Acid (AcOH) or HCl | Inexpensive and effective. masterorganicchemistry.com | Harsh acidic conditions followed by a basic workup may lead to hydrolysis of the methyl ester. sciencemadness.org |
| Tin (Sn) or SnCl₂ | Concentrated HCl | A classic method for nitro group reduction. youtube.com | The strong acidic environment poses a significant risk of ester hydrolysis. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Can be used under milder, sometimes basic, conditions. sciencemadness.org | If conditions are basic, saponification (hydrolysis) of the ester is a likely side reaction. sciencemadness.org |
These methods can sometimes lead to "reaction pathway diversion," where other functional groups in the molecule react unintentionally. The primary concern for this compound is the hydrolysis of the methyl ester to a carboxylic acid under either the strongly acidic or basic conditions often employed in these reductions. sciencemadness.org Careful selection of the reducing agent and reaction conditions is therefore crucial to ensure the desired transformation without unwanted side reactions.
Reactions of the Amino Group: Acylation, Alkylation, Diazotization
The amino group at the C3 position is a versatile functional handle for further molecular modifications.
Acylation : The primary amino group readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. This reaction is often used to "protect" the amino group, moderating its activating effect and preventing it from undergoing unwanted reactions during subsequent synthetic steps. masterorganicchemistry.com
Alkylation : Direct alkylation of the amino group with alkyl halides is possible but can be difficult to control, often resulting in a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.
Diazotization : Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. questjournals.org This diazonium salt of this compound would be a highly valuable intermediate. It can undergo a wide range of substitution reactions (e.g., Sandmeyer reactions) to introduce a variety of functional groups—such as halides (—Cl, —Br), cyano (—CN), or hydroxyl (—OH)—in place of the original amino group.
Hydrolysis and Transesterification of the Methyl Ester
The methyl ester group at C1 can undergo nucleophilic acyl substitution reactions.
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Performed by heating the ester in water with a strong acid catalyst. The reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification) : An irreversible reaction carried out by heating the ester with a strong base like sodium hydroxide (B78521) (NaOH). sciencemadness.org This process yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.
Transesterification : This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst. For example, reacting this compound with excess ethanol and an acid catalyst would lead to the formation of Ethyl 3-amino-2-methyl-5-nitrobenzoate. This process is typically an equilibrium reaction, and excess of the new alcohol is used to drive the reaction to completion.
Mechanistic Insights into its Role as a Precursor in Heterocycle Synthesis
The utility of this compound as a building block in the synthesis of heterocyclic compounds is primarily governed by the reactivity of its functional groups and their specific arrangement on the benzene ring. The molecule possesses three key features that dictate its reaction pathways: a nucleophilic amino group, an adjacent (ortho) methyl group, and an electron-withdrawing nitro group. This unique substitution pattern allows it to serve as a precursor for various fused heterocyclic systems, most notably indoles and quinolines, through well-established reaction mechanisms.
The core of its reactivity lies in the ortho-relationship between the 3-amino and 2-methyl groups, which is a common structural motif for intramolecular cyclization reactions. The nitro group at the 5-position significantly modulates the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity.
Pathway I: Synthesis of Indole (B1671886) Derivatives
A primary route for heterocycle formation is through an intramolecular cyclization analogous to the Madelung synthesis, which converts N-acyl-ortho-toluidines into indoles. This process transforms this compound into highly substituted indole derivatives.
Mechanism:
The synthesis proceeds through a two-step sequence involving N-acylation followed by a base-catalyzed intramolecular cyclization.
N-Acylation: The first step is the acylation of the nucleophilic 3-amino group. This is typically achieved by reacting the starting material with an acylating agent, such as an acid chloride (R-COCl) or an anhydride ((R-CO)₂O), to form the corresponding N-acyl intermediate, Methyl 3-acetamido-2-methyl-5-nitrobenzoate.
Base-Catalyzed Cyclization: The N-acylated intermediate undergoes an intramolecular condensation in the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium amide, at elevated temperatures.
The strong base abstracts a proton from the 2-methyl group, which is rendered more acidic by the adjacent acylamino group and the electron-withdrawing nitro group on the ring. This generates a carbanion.
The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the amide group.
This attack forms a five-membered ring and a tetrahedral intermediate, which subsequently eliminates a molecule of water upon workup to yield the final, stable indole ring system.
The presence of the electron-withdrawing nitro group at the 5-position and the ester at the 1-position increases the acidity of the protons on the 2-methyl group, potentially allowing the cyclization to occur under less harsh conditions than a traditional Madelung synthesis.
| Reaction | Reagents | Intermediate | Product Type |
| Indole Synthesis | 1. Acylating Agent (e.g., Acetyl chloride) 2. Strong Base (e.g., Potassium tert-butoxide) | Methyl 3-acetamido-2-methyl-5-nitrobenzoate | Substituted Indole |
Pathway II: Synthesis of Quinoline (B57606) Derivatives
Alternatively, this compound can act as a precursor for quinoline synthesis via mechanisms similar to the Combes or Doebner-von Miller reactions, which involve the condensation of anilines with β-dicarbonyl compounds.
Mechanism:
This pathway leverages the 3-amino group as a nucleophile to react with a β-diketone, followed by an acid-catalyzed intramolecular cyclization.
Enamine Formation: The reaction is initiated by the acid-catalyzed reaction between the 3-amino group of the parent molecule and a β-diketone (e.g., acetylacetone). This condensation reaction forms a Schiff base, which rapidly tautomerizes to a more stable enamine intermediate.
Electrophilic Cyclization and Dehydration: In the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid), the enamine undergoes intramolecular electrophilic aromatic substitution.
The enamine is protonated, increasing its electrophilicity.
The activated enamine then attacks the aromatic ring. The cyclization must occur at a position ortho to the original amino group, which is C4. The strong deactivating effect of the C5-nitro group makes attack at this position highly favorable over the C2 position, which is already substituted.
The resulting cyclized intermediate subsequently loses a molecule of water in an elimination step to form the aromatic quinoline ring.
This reaction yields a highly substituted quinoline core, with the original methyl, ester, and nitro groups retained on the benzo portion of the new heterocyclic system.
| Reaction | Reagents | Intermediate | Product Type |
| Quinoline Synthesis | 1. β-Diketone (e.g., Acetylacetone) 2. Strong Acid (e.g., Sulfuric acid) | Enamine Intermediate | Substituted Quinoline |
Applications of Methyl 3 Amino 2 Methyl 5 Nitrobenzoate in Specialized Chemical Synthesis
Precursor for Advanced Organic Intermediates
Methyl 3-amino-2-methyl-5-nitrobenzoate is a versatile aromatic compound featuring amino, methyl, nitro, and methyl ester functional groups. This unique substitution pattern makes it a valuable precursor for a variety of advanced organic intermediates. The reactivity of each functional group can be selectively addressed to build complex molecular architectures.
Synthesis of Substituted Anilines and Benzoic Acids
The structure of this compound allows for the targeted synthesis of various substituted anilines and benzoic acids. The nitro group can be selectively reduced to an amino group, yielding a diamino derivative. This transformation is a common strategy in organic synthesis, often achieved through methods like catalytic hydrogenation or electrocatalytic reduction. For instance, the electrocatalytic reduction of substituted nitrobenzenes to their corresponding aniline derivatives is a well-established method that offers high selectivity. nih.govacs.org This approach could be applied to convert the nitro group in this compound to a second amino group, creating a diaminobenzoate ester.
Conversely, the existing amino group can be modified. For example, it can undergo acylation or other nitrogen-centered reactions. Furthermore, the methyl ester group can be hydrolyzed to a carboxylic acid, typically under acidic or basic conditions, to produce the corresponding benzoic acid derivative. This process is exemplified by the general conversion of benzoic acids into their methyl esters and vice-versa. researchgate.netchemicalbook.com These transformations provide access to a range of substituted anilines and benzoic acids that can serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Building Block for Poly-functionalized Aromatic Systems
The presence of multiple, distinct functional groups on the benzene (B151609) ring makes this compound an excellent starting material for constructing poly-functionalized aromatic systems. The differential reactivity of the amino, nitro, and ester groups allows for a stepwise and controlled introduction of new functionalities.
For example, the amino group can be a handle for introducing a wide array of substituents via diazotization followed by Sandmeyer or related reactions. The nitro group, after reduction to an amine, provides another site for functionalization. The methyl group can also be a site for chemical modification, such as through benzylic bromination, which can then be used to introduce other groups. A similar strategy is seen in the synthesis of lenalidomide, where methyl 2-methyl-3-nitrobenzoate is brominated at the methyl group to form methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate is then used in subsequent coupling reactions. google.comorgsyn.org This highlights the potential for sequential modifications to build complex, multi-substituted aromatic molecules.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
| Nitro Group | Reduction | Methyl 3,5-diamino-2-methylbenzoate |
| Amino Group | Acylation | Methyl 3-(acetylamino)-2-methyl-5-nitrobenzoate |
| Methyl Ester | Hydrolysis | 3-Amino-2-methyl-5-nitrobenzoic acid |
| Methyl Group | Benzylic Bromination | Methyl 3-amino-2-(bromomethyl)-5-nitrobenzoate |
Role in the Synthesis of Heterocyclic Compounds
The strategic placement of functional groups on this compound makes it a promising precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Preparation of Quinolines, Indoles, and Benzodiazepine Derivatives
Quinolines: Quinolines are important heterocyclic scaffolds in medicinal chemistry. nih.gov One classical method for their synthesis is the Friedländer reaction, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene (B1212753) group. nih.gov By modifying the functional groups of this compound, it could be converted into a suitable precursor for such reactions. For example, reduction of the nitro group and subsequent manipulation of the methyl and ester groups could lead to the necessary ortho-amino carbonyl functionality.
Indoles: The Leimgruber-Batcho indole (B1671886) synthesis is a powerful method that starts from o-nitrotoluenes. clockss.orgresearchgate.net Given that this compound contains a 2-methyl-3-nitro structural motif, it is analogous to the starting materials used in this synthesis. For example, methyl 2-methyl-3-nitrobenzoate is a known precursor for indole synthesis. orgsyn.org The process typically involves condensation with a formamide acetal followed by reductive cyclization of the resulting enamine to form the indole ring. clockss.orgresearchgate.net A related compound, methyl 5-bromo-2-methyl-3-nitrobenzoate, has been successfully converted into a methyl 6-bromo-1H-indole-4-carboxylate. researchgate.net
Benzodiazepine Derivatives: Benzodiazepines are a class of psychoactive drugs. nih.gov Their synthesis often involves the condensation of an ortho-phenylenediamine with a ketone or the cyclization of derivatives of 2-aminobenzophenone or 2-nitrobenzoic acid. nih.govresearchgate.net For instance, 2-amino-1,4-benzodiazepin-5-ones can be synthesized from 2-nitrobenzoyl chloride and α-aminonitriles. researchgate.net Conversion of the methyl ester in the title compound to an acid chloride would provide a similar starting material for the synthesis of benzodiazepine structures.
Synthesis of Nitrogen-Containing Heterocycles of Research Interest
Beyond the specific examples above, the structural features of this compound make it a candidate for the synthesis of a broader range of nitrogen-containing heterocycles. For example, after reduction of the nitro group to form a 1,3-diamine, this derivative could potentially undergo condensation reactions with appropriate reagents to form other heterocyclic systems. The synthesis of benzimidazoles, for example, can be achieved through the reductive cyclization of o-phenylenediamines with CO2. organic-chemistry.org The generation of an ortho-diamine from the title compound could open pathways to similar heterocyclic systems.
Table 2: Heterocyclic Systems Potentially Derived from this compound
| Heterocycle | Key Synthetic Strategy | Required Precursor from Title Compound |
| Indole | Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative (inherent) |
| Quinoline (B57606) | Friedländer Synthesis | o-Aminoaryl ketone/aldehyde |
| Benzodiazepine | Condensation/Cyclization | o-Phenylenediamine or 2-Nitrobenzoyl derivative |
| Benzimidazole | Reductive Cyclization | o-Phenylenediamine |
Future Directions and Emerging Research Avenues for Methyl 3 Amino 2 Methyl 5 Nitrobenzoate
Exploration of Asymmetric Synthesis Methodologies for its Derivatives
The development of chiral molecules is a cornerstone of modern pharmaceutical science, as the stereochemistry of a drug candidate often dictates its efficacy and safety. Derivatives of Methyl 3-amino-2-methyl-5-nitrobenzoate are key intermediates in the synthesis of complex therapeutic agents, including kinase inhibitors. acs.org Consequently, the development of asymmetric methods to control the stereochemistry of these derivatives is a critical research area.
Current research in asymmetric synthesis focuses heavily on the use of chiral catalysts to produce tailor-made amino acids and other chiral building blocks. nih.govmdpi.com These strategies often involve the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) Schiff base complexes or catalytic asymmetric Michael additions. nih.govmdpi.com For derivatives of this compound, future research will likely explore the application of these advanced methodologies. The goal is to introduce chiral centers with high enantiomeric and diastereomeric purity, bypassing the need for classical resolution techniques which are often inefficient.
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Methodology | Chiral Source | Potential Application to Derivatives | Advantages |
|---|---|---|---|
| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Asymmetric alkylation of activated methylene (B1212753) groups adjacent to the benzoate (B1203000) moiety. | Operational simplicity, mild reaction conditions. |
| Transition Metal Catalysis | Chiral Ligands (e.g., with Ni(II), Pd, Rh) | Asymmetric hydrogenation of prochiral precursors; Asymmetric cross-coupling reactions. nih.gov | High catalytic turnover, excellent enantioselectivity. mdpi.com |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael additions to α,β-unsaturated derivatives. mdpi.com | Metal-free, environmentally benign, readily available catalysts. |
| Biocatalysis | Enzymes (e.g., Transaminases) | Enantioselective amination of keto-acid precursors. | High specificity, mild aqueous conditions, biodegradable catalysts. |
The successful implementation of these techniques would provide direct access to enantiomerically pure derivatives, streamlining the synthesis of complex, high-value molecules for medicinal chemistry. acs.org
Integration into Flow Chemistry Protocols for Scalable Synthesis
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. For the synthesis of intermediates like this compound, which may involve highly exothermic nitration or hydrogenation steps, flow chemistry provides a much safer and more controlled environment. Research on the synthesis of related compounds, such as 2-methyl-3-trifluoromethylaniline, has already demonstrated the successful use of continuous flow microreactors. google.com
Future efforts will likely focus on translating the multi-step synthesis of this compound and its subsequent transformations into integrated, end-to-end flow processes. This could involve telescoping multiple reaction steps—such as nitration, reduction, and subsequent coupling reactions—without isolating intermediates. Such a protocol would drastically reduce waste, minimize manual handling of hazardous materials, and allow for on-demand, scalable production.
Table 2: Advantages of Flow Chemistry vs. Batch Processing for Nitroaromatic Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Poor heat dissipation for exothermic reactions (e.g., nitration), risk of thermal runaway. | Superior heat exchange due to high surface-area-to-volume ratio, minimizing risks. |
| Scalability | Scaling up is complex and can alter reaction profiles. | Achieved by running the reactor for longer times ("scaling out") or using parallel reactors. |
| Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher consistency and yield. |
| Reagent Use | Often requires stoichiometric excess of reagents. | Can use near-stoichiometric amounts; allows for the safe use of hazardous reagents. |
| Footprint | Large reactors and associated infrastructure required for large scale. | Significantly smaller physical footprint for the same production capacity. |
Biocatalytic Approaches for its Transformations
Biocatalysis is emerging as a powerful tool for green and selective chemical synthesis. acs.org The use of enzymes offers the potential for transformations under mild conditions (ambient temperature and pressure, neutral pH) with exceptional chemo-, regio-, and stereoselectivity. acs.org For a polysubstituted aromatic compound like this compound, enzymatic transformations could offer solutions to challenges faced by traditional chemical methods.
Future research could explore several biocatalytic avenues:
Enzymatic Reduction: Nitroreductases could be employed for the selective reduction of the nitro group to an amino group, avoiding the harsh reagents or high pressures associated with catalytic hydrogenation. This is particularly valuable if other sensitive functional groups are present in the molecule.
Enzymatic Nitration: While the parent compound is already nitrated, biocatalytic nitration using enzymes like heme-containing peroxidases could be explored for the synthesis of related nitroaromatic compounds with different substitution patterns, offering a greener alternative to the use of mixed acid. acs.org
Hydrolytic and Esterification Reactions: Lipases could be used for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid or for the transesterification to other esters under mild conditions, which can be difficult to achieve chemically without affecting other functional groups.
The field of enzymatic nitration and transformation of aromatic compounds is still developing but holds immense promise for creating novel derivatives in an environmentally sustainable manner. acs.org
Advanced Characterization Techniques for Real-time Reaction Monitoring
To optimize complex chemical transformations, particularly in the context of flow chemistry or large-scale production, a deep understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. Advanced, in-situ analytical techniques are critical for gaining this insight.
Process Analytical Technology (PAT) allows for real-time monitoring of reactions as they occur. For the synthesis and derivatization of this compound, future research will increasingly integrate these techniques:
In-situ Spectroscopy (FTIR, Raman): These non-invasive techniques can monitor the concentration of reactants, intermediates, and products by tracking the vibrational frequencies of specific functional groups (e.g., the disappearance of the -NO₂ stretch and the appearance of an -NH₂ stretch during reduction).
Online High-Performance Liquid Chromatography (HPLC): Directly coupled to the reactor, online HPLC can provide detailed, quantitative information on the composition of the reaction mixture over time, enabling precise determination of conversion, selectivity, and impurity profiles.
Reaction Calorimetry: This technique measures the heat evolved or absorbed during a reaction in real-time, providing critical data for safety assessment and scale-up, especially for energetic processes like nitration.
By employing these techniques, chemists can rapidly optimize reaction conditions, identify optimal endpoints, and ensure process stability and reproducibility, leading to higher yields and purer products.
Predictive Modeling for Structure-Reactivity Relationships in Complex Systems
Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. Predictive modeling can accelerate the discovery and development of new synthetic routes and molecules by forecasting their properties and reactivity, thereby reducing the need for extensive trial-and-error experimentation.
For this compound and its derivatives, predictive modeling can be applied in several ways:
Reaction Mechanism and Pathway Prediction: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate transition state energies, and predict the most likely products of a reaction. This can help in understanding regioselectivity in further aromatic substitutions.
Quantitative Structure-Activity Relationship (QSAR): If derivatives are being designed for a specific biological target (e.g., as kinase inhibitors), QSAR models can predict their biological activity based on their chemical structure. acs.org This allows for the virtual screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis.
Solvent and Catalyst Selection: Predictive models can help in selecting the optimal solvent or catalyst for a specific transformation by simulating how different environments will affect reaction rates and outcomes.
Integrating these predictive tools into the research workflow will enable a more rational, data-driven approach to the design of novel synthetic strategies and the development of new functional molecules based on the this compound scaffold.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance selectivity .
- Use low temperatures (−10°C to 0°C) during nitration to suppress competing sulfonation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm; methyl ester at δ 3.8–3.9 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitro group electron-withdrawing effects on adjacent carbons .
- IR Spectroscopy : Detect ester C=O (~1700 cm⁻¹) and nitro N-O (~1520, 1350 cm⁻¹) stretches .
- X-ray Crystallography : Resolve molecular geometry using SHELX for refinement (e.g., resolving hydrogen bonding via SHELXL) .
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved using SHELX software?
Methodological Answer:
- Disorder Handling : Use PART instructions in SHELXL to model split positions, applying constraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinning : Apply TWIN/BASF commands to refine twin fractions. Verify with Hooft/Y statistics in PLATON to confirm successful deconvolution .
- Hydrogen Bonding : Generate hydrogen-bond tables via SHELXPRO and validate against graph set analysis (e.g., Etter’s rules) to ensure consistency with expected intermolecular interactions .
Advanced: How do competing reaction pathways (e.g., nitro reduction vs. ester hydrolysis) affect the functionalization of this compound?
Methodological Answer:
- Selective Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to amino while preserving the ester. Avoid aqueous acidic conditions to prevent hydrolysis .
- Competing Hydrolysis : Mitigate ester cleavage by employing anhydrous solvents (e.g., THF) and avoiding strong bases during amination .
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
Basic: What strategies are used to evaluate the biological activity of this compound and its analogs?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (MIC testing) against Gram-positive/negative strains, comparing activity to fluoro- or bromo-substituted analogs (e.g., Methyl 3-amino-5-fluoro-2-methylbenzoate) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Replace nitro with cyano or sulfonamide groups to modulate electron density and improve membrane permeability .
- Positional Isomerism : Compare activity of 3-amino-5-nitro vs. 2-amino-5-nitro isomers to identify optimal pharmacophore alignment .
- QSAR Modeling : Use Molinspiration or SwissADME to predict logP, polar surface area, and bioavailability for prioritized synthesis .
Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?
Methodological Answer:
- Steric Effects : The 2-methyl group directs electrophiles to the less hindered 4-position. For example, bromination favors para to nitro due to steric shielding .
- Electronic Effects : Nitro groups deactivate the ring, but amino groups activate meta positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
